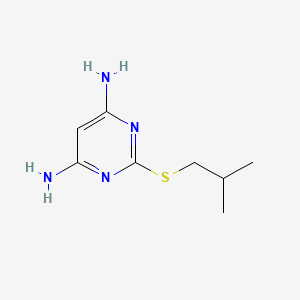![molecular formula C14H18ClNO2 B7514548 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone, also known as WIN 55,212-2, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is known to interact with the endocannabinoid system, which is involved in a wide range of physiological processes, including pain, inflammation, and mood regulation.
Wissenschaftliche Forschungsanwendungen
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, and has also been found to reduce inflammation in various tissues. In addition, this compound 55,212-2 has been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Wirkmechanismus
2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 acts as a partial agonist at the CB1 and CB2 receptors of the endocannabinoid system. These receptors are found throughout the body and are involved in regulating a wide range of physiological processes. When this compound 55,212-2 binds to these receptors, it can modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in pain perception, mood regulation, and other processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 55,212-2 are complex and depend on a variety of factors, including the dose and route of administration. In general, this compound has been found to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. However, it can also have negative effects on cardiovascular function and can lead to the development of tolerance and dependence with prolonged use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 in lab experiments is its well-established synthesis method and its ability to selectively activate the endocannabinoid system. This compound can be used to study the role of the endocannabinoid system in various physiological processes, and can also be used to develop new therapeutic agents that target this system. However, the limitations of using this compound 55,212-2 include its potential for negative side effects, its ability to produce tolerance and dependence, and the need for careful dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are many future directions for research on 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2, including the development of new synthetic cannabinoids with improved safety and efficacy profiles. In addition, this compound could be studied further to better understand its mechanism of action and its potential therapeutic applications. Finally, research could focus on developing new delivery methods for this compound 55,212-2 to improve its bioavailability and reduce the risk of negative side effects. Overall, this compound 55,212-2 is a promising compound that has the potential to lead to new treatments for a wide range of medical conditions.
Synthesemethoden
The synthesis of 2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone 55,212-2 involves the reaction of 2-(2-chlorophenyl)acetonitrile with 3-(hydroxymethyl)piperidine in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield the final compound. This synthesis method has been well-established in the literature and has been used to produce large quantities of this compound 55,212-2 for research purposes.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-6-2-1-5-12(13)8-14(18)16-7-3-4-11(9-16)10-17/h1-2,5-6,11,17H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBULGOCROXFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)


![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)

